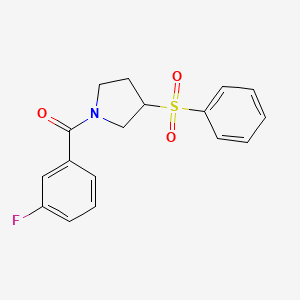![molecular formula C12H13ClF3N3O2 B2743596 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide CAS No. 383147-70-4](/img/structure/B2743596.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3-DCTF) have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3-DCTC); subsequent vapor–phase fluorination of 2,3-DCTC can yield 2,3-DCTF .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The pyridine ring is further linked to a morpholinoacetamide group.Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(morpholin-4-yl)acetamide: and its derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients for crop protection . These compounds are designed to protect crops from pests and diseases, with over 20 new TFMP-containing agrochemicals having acquired ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds.
Pharmaceutical Development
Several pharmaceutical products containing the TFMP moiety have been approved for market use, and many more are undergoing clinical trials . The compound’s derivatives are being explored for their potential therapeutic effects, including as intermediates in the synthesis of more complex drug molecules.
Veterinary Medicine
In the veterinary field, two products containing TFMP derivatives have been granted market approval . These compounds are used to create medications that treat a variety of conditions in animals, leveraging the biological activities provided by the TFMP structure.
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic chemicals . Its derivatives are crucial for creating new molecules with desired properties for further research and development in organic chemistry.
Chemical Analysis
TFMP derivatives, including 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(morpholin-4-yl)acetamide , can be used in chemical analysis as reference compounds or reagents due to their distinct chemical signatures .
Fluorine Chemistry Research
The compound is also significant in the field of fluorine chemistry, where the effects of fluorine atoms on the biological activities and physical properties of molecules are a major research topic . The development of fluorinated organic chemicals, particularly those containing TFMP, is a growing area of interest.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled . It is advised to handle it with appropriate safety measures .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)7-17-10(9)6-11(20)18-19-1-3-21-4-2-19/h5,7H,1-4,6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSVPQOLJAOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

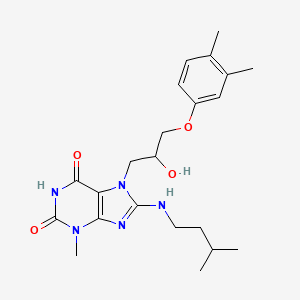
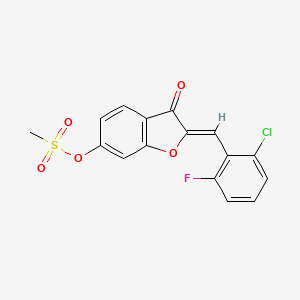
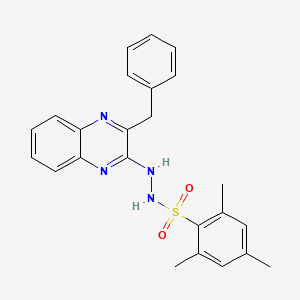

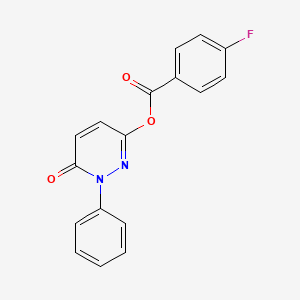
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
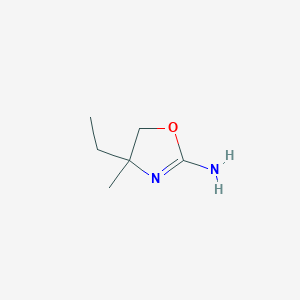
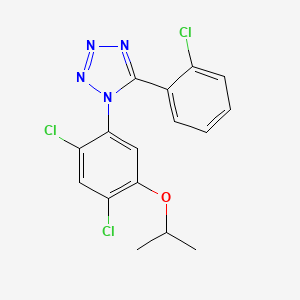
![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
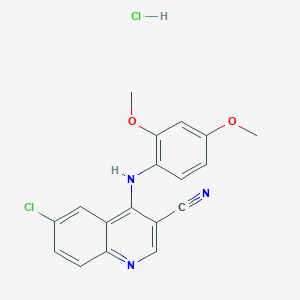
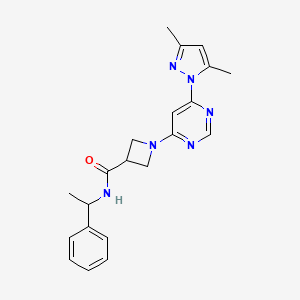

![methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2743533.png)
